

# Umbralisib Hydrochloride: A Dual Inhibitor of PI3K-delta and CK1-epsilon

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Umbralisib hydrochloride |           |
| Cat. No.:            | B10800555                | Get Quote |

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Umbralisib (TGR-1202) is an oral, next-generation kinase inhibitor with a unique dual mechanism of action, selectively targeting phosphoinositide 3-kinase-delta (PI3K $\delta$ ) and casein kinase 1-epsilon (CK1 $\epsilon$ ).[1][2] This dual inhibition disrupts key signaling pathways essential for the proliferation, survival, and trafficking of malignant B-cells, which are central to the pathophysiology of various hematologic malignancies.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms of umbralisib, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

### Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of normal and malignant B-cell development, survival, and function.[5] The delta isoform of PI3K (PI3K $\delta$ ) is predominantly expressed in hematopoietic cells, making it a prime therapeutic target in B-cell malignancies.[2][6] While first-generation PI3K $\delta$  inhibitors demonstrated clinical activity, their use has been hampered by significant toxicities, often immune-mediated.[5] Umbralisib was developed as a structurally distinct, next-generation PI3K $\delta$  inhibitor with a potentially improved safety profile.[7]



Uniquely, umbralisib also inhibits casein kinase 1-epsilon (CK1ɛ), a serine/threonine kinase implicated in the regulation of oncoprotein translation and cellular proliferation.[1][2] This dual inhibitory activity is thought to contribute to its distinct therapeutic effects and a more favorable safety profile compared to other PI3K inhibitors, particularly concerning autoimmune-like toxicities.[5]

### **Core Mechanism of Action**

Umbralisib exerts its anti-neoplastic effects through the simultaneous inhibition of two key kinases: PI3K $\delta$  and CK1 $\epsilon$ .

# Inhibition of the PI3Kδ/AKT/mTOR Signaling Pathway

In malignant B-cells, the B-cell receptor (BCR) signaling pathway is often constitutively active, leading to the activation of PI3K $\delta$ . PI3K $\delta$  phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth, including the mammalian target of rapamycin (mTOR).

Umbralisib selectively binds to and inhibits PI3K $\delta$ , thereby blocking the conversion of PIP2 to PIP3. This leads to the downregulation of the entire PI3K/AKT/mTOR signaling cascade, resulting in decreased proliferation and enhanced apoptosis of malignant B-cells.[4]

## Inhibition of Casein Kinase 1-epsilon (CK1ε)

CK1 $\epsilon$  is a key regulator of various cellular processes, including the Wnt/ $\beta$ -catenin signaling pathway.[8] In the absence of Wnt signaling, CK1 $\epsilon$  phosphorylates  $\beta$ -catenin, priming it for subsequent phosphorylation by GSK3 $\beta$  and eventual proteasomal degradation.[8] However, in the context of Wnt activation, CK1 $\epsilon$  can also phosphorylate Dishevelled (DvI), promoting pathway activation.[8] The precise role of CK1 $\epsilon$  inhibition by umbralisib in cancer therapy is still under investigation, but it is hypothesized to modulate oncogenic signaling pathways that contribute to cell growth and survival.[2]

Furthermore, the inhibition of CK1ɛ by umbralisib has been suggested to contribute to its unique immunomodulatory effects, potentially by preserving the number and function of



regulatory T cells (Tregs), which may explain its improved safety profile compared to other PI3K inhibitors.[9][10]

# **Quantitative Data**

The following tables summarize the key quantitative data related to the activity of umbralisib.

Table 1: In Vitro Inhibitory Activity of Umbralisib

| Target                                           | Assay Type        | IC50 / EC50                              | Reference(s) |
|--------------------------------------------------|-------------------|------------------------------------------|--------------|
| ΡΙ3Κδ                                            | Biochemical Assay | 22 nM                                    | [5]          |
| ΡΙ3Κα                                            | Biochemical Assay | >10 μM                                   | [5]          |
| РІЗКβ                                            | Biochemical Assay | 1116 nM                                  | [5]          |
| РІЗКу                                            | Biochemical Assay | 1065 nM                                  | [5]          |
| CK1ɛ                                             | -                 | -                                        | [1][2]       |
| Human Whole Blood<br>CD19+ Cell<br>Proliferation | Cell-based Assay  | 100-300 nM (half-<br>maximal inhibition) | [3]          |

Table 2: Clinical Efficacy of Umbralisib in Relapsed/Refractory Lymphomas (UNITY-NHL Phase 2b Trial)



| Lymphoma<br>Subtype                   | Overall<br>Response<br>Rate (ORR) | Complete<br>Response<br>(CR) | Median<br>Duration of<br>Response<br>(DoR) | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) | Reference(s<br>) |
|---------------------------------------|-----------------------------------|------------------------------|--------------------------------------------|-----------------------------------------------------|------------------|
| Marginal<br>Zone<br>Lymphoma<br>(MZL) | 49%                               | 16%                          | Not Reached                                | Not Reached                                         | [10]             |
| Follicular<br>Lymphoma<br>(FL)        | 43%                               | 3%                           | 11.1 months                                | 10.6 months                                         | [10]             |

# Signaling Pathway and Experimental Workflow Diagrams



#### Cell Membrane



Click to download full resolution via product page

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Umbralisib.





Click to download full resolution via product page

Caption: Wnt/β-Catenin Pathway Modulation by Umbralisib.





Click to download full resolution via product page

Caption: General Experimental Workflow for Umbralisib Evaluation.

# Experimental Protocols In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of umbralisib against a target kinase.

- Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., PI3Kδ), its substrate, and a reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).
- Inhibitor Addition: Add umbralisib at various concentrations to the reaction mixture.
- Initiation: Initiate the kinase reaction by adding ATP.
- Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
- Detection: Use a suitable detection method to measure kinase activity. For example, a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™) can be used, where the luminescent signal is inversely proportional to the kinase activity.



 Data Analysis: Calculate the IC50 value, which is the concentration of umbralisib that inhibits 50% of the kinase activity.

# **Cell Viability Assay (MTT Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with umbralisib.

- Cell Plating: Seed lymphoma cell lines in 96-well plates at an appropriate density (e.g., 1 x 10<sup>5</sup> cells/mL) in a final volume of 100 μL per well.
- Compound Treatment: Add varying concentrations of umbralisib to the wells and incubate for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control
  and determine the EC50 value.

## **Western Blot Analysis for p-AKT**

This technique is used to assess the inhibition of PI3K $\delta$  signaling by measuring the phosphorylation status of its downstream effector, AKT.

- Cell Treatment and Lysis: Treat lymphoma cells with umbralisib at desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a nitrocellulose or PVDF



membrane.

- Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT, e.g., at Ser473) and a primary antibody for total AKT as a loading control.
- Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT.

## Lymphoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of umbralisib.

- Cell Implantation: Subcutaneously inject a suspension of human lymphoma cells (e.g., 5 x 10<sup>6</sup> to 1 x 10<sup>7</sup> cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
- Tumor Growth and Randomization: Monitor tumor growth regularly using caliper measurements. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
- Drug Administration: Administer umbralisib or vehicle control orally (e.g., via gavage) at the specified dose and schedule (e.g., daily).
- Monitoring: Measure tumor volume and body weight throughout the study to assess efficacy and toxicity.
- Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-AKT) or histopathological evaluation.

# **Regulatory Status and Clinical Context**

Umbralisib was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[11] However, in June 2022, the FDA withdrew



its approval for umbralisib due to safety concerns arising from an increased risk of death observed in the UNITY-CLL clinical trial.[11][12] As a result, the manufacturer voluntarily withdrew the product from the market.[11]

## Conclusion

Umbralisib is a potent and selective dual inhibitor of PI3K $\delta$  and CK1 $\epsilon$ , representing a novel approach to targeting key signaling pathways in B-cell malignancies. Its unique mechanism of action demonstrated promising clinical activity, although its development was halted due to safety concerns in a different patient population. The in-depth understanding of its molecular interactions and downstream effects, as outlined in this guide, remains valuable for the broader field of kinase inhibitor research and the development of future targeted therapies for hematologic cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Introduction to Treg Cells and Indicator Selection [elabscience.com]
- 7. benchchem.com [benchchem.com]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. Umbralisib | C31H24F3N5O3 | CID 72950888 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 11. m.youtube.com [m.youtube.com]



- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Umbralisib Hydrochloride: A Dual Inhibitor of PI3K-delta and CK1-epsilon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800555#umbralisib-hydrochloride-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com